molecular formula C9H15NOS B13242173 (1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine

(1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine

Cat. No.: B13242173
M. Wt: 185.29 g/mol
InChI Key: JTLWJPLPVOTGFO-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine is a secondary amine featuring a methoxy-substituted propan-2-yl group and a thiophen-3-ylmethyl moiety. Such structural attributes make it a candidate for pharmaceutical intermediates or ligands in coordination chemistry.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

1-methoxy-N-(thiophen-3-ylmethyl)propan-2-amine

InChI

InChI=1S/C9H15NOS/c1-8(6-11-2)10-5-9-3-4-12-7-9/h3-4,7-8,10H,5-6H2,1-2H3

InChI Key

JTLWJPLPVOTGFO-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine typically involves the reaction of (thiophen-3-ylmethyl)amine with (1-methoxypropan-2-yl) halide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The base, often sodium hydroxide or potassium carbonate , facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like distillation or chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or , leading to the formation of corresponding or .

    Reduction: Reduction reactions can be carried out using in the presence of a , converting the compound to its or derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Hydrogen halides (e.g., HCl, HBr), alkyl halides (e.g., methyl iodide).

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit enzyme activity or activate receptor signaling pathways, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine with structurally related thiophene-containing amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Application/Notes
(1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine C₉H₁₅NOS 201.29 Methoxypropan-2-yl, Thiophen-3-ylmethyl Likely alkylation of thiophen-3-ylmethylamine Potential intermediate in drug synthesis
2-(Thiophen-2-YL)ethylamine C₁₁H₁₃NS₂ 227.35 Thiophen-2-yl ethyl, Thiophen-3-ylmethyl Not specified Research chemical, possible pharma use
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine C₂₀H₂₃NOS 325.47 Naphthyloxy, Thiophen-2-yl, Dimethyl Reaction with 1-fluoronaphthalene Intermediate for Duloxetine hydrochloride

Key Observations:

  • Thiophene Position : The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl derivatives (e.g., ), which may influence electronic properties and steric interactions in binding applications.
  • Molecular Weight : The target compound’s lower molecular weight (201.29 g/mol) compared to naphthyloxy-containing analogs (325.47 g/mol) suggests differences in pharmacokinetic profiles, such as membrane permeability .

Structural and Crystallographic Insights

  • Dihedral Angles : In N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, the dihedral angle between thiophene and naphthalene rings is 87.5°, influencing molecular packing . For the target compound, computational tools like Mercury CSD 2.0 could predict analogous angles between methoxypropan-2-yl and thiophene groups.
  • Hydrogen Bonding : Unlike the naphthyloxy derivative, the target compound’s methoxy group may participate in weak hydrogen bonds, affecting crystal lattice stability .

Pharmacological and Industrial Relevance

  • Drug Intermediates : Thiophene-amine derivatives are common in pharmaceuticals (e.g., Duloxetine intermediate in ). The target compound’s methoxy group could modulate bioavailability or target affinity.
  • Impurity Profiles: Thiophene-containing amines are monitored as impurities in APIs (e.g., drospirenone formulations in ), underscoring the need for rigorous analytical validation.

Biological Activity

(1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a methoxy group, a propan-2-yl moiety, and a thiophen-3-ylmethyl amine structure, which contribute to its unique chemical reactivity and biological activity. The presence of the thiophene ring is particularly significant, as thiophenes are known for their diverse pharmacological properties.

Antimicrobial Properties

Research indicates that (1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively.

Microorganism MIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Candida albicans2.5

These results indicate potential therapeutic applications in treating infections caused by resistant strains.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against Candida albicans, with an MIC of 2.5 µg/mL. This suggests that it may be useful in developing antifungal treatments, particularly in cases where conventional therapies fail due to resistance.

The mechanism by which (1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine exerts its biological effects primarily involves interactions with cellular targets. The thiophene moiety is believed to facilitate binding to specific proteins or enzymes within microbial cells, disrupting their normal functions. This disruption can lead to cell death or inhibition of growth.

Key Mechanisms:

  • Protein Binding: The compound may bind to essential proteins in microbial cells, inhibiting their function.
  • Cell Membrane Disruption: It may alter the integrity of microbial cell membranes, leading to increased permeability and eventual cell lysis.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of (1-Methoxypropan-2-YL)(thiophen-3-ylmethyl)amine against various pathogens. The results highlighted its potential as a lead compound for developing new antibiotics, especially against multidrug-resistant bacteria .

Study 2: In Vivo Testing

In vivo studies demonstrated that this compound significantly reduced infection rates in animal models infected with Staphylococcus aureus. The treated groups showed improved survival rates compared to control groups receiving no treatment .

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